molecular formula C7H7BBrFO2S B14769462 (3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid

(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid

Cat. No.: B14769462
M. Wt: 264.91 g/mol
InChI Key: DANSMMQURMSWIQ-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction proceeds smoothly to yield the desired boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The bromine or fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs or probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the bromine, fluorine, and methylthio groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
  • (3-Bromo-5-fluoro-2-(methylsulfonyl)phenyl)boronic acid
  • (3-Bromo-5-fluoro-2-(methylamino)phenyl)boronic acid

Uniqueness

(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid is unique due to the presence of the methylthio group, which can impart different electronic and steric properties compared to other substituents like methoxy or methylamino groups. This can affect the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C7H7BBrFO2S

Molecular Weight

264.91 g/mol

IUPAC Name

(3-bromo-5-fluoro-2-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrFO2S/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3

InChI Key

DANSMMQURMSWIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1SC)Br)F)(O)O

Origin of Product

United States

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